
S-pyridin-2-yl Pyridine-2-sulfinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-pyridin-2-yl Pyridine-2-sulfinothioate: is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, due to their versatile pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-pyridin-2-yl Pyridine-2-sulfinothioate typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method involves the reaction of pyridine-2-thiol with pyridine-2-sulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using various analytical techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfinothioate group’s sulfur atom can act as a leaving group, enabling nucleophilic attack by reagents like TMSCN . For example:
-
Reaction with TMSCN : A pyridine N-oxide undergoes substitution at the ortho-position, replacing a hydroxyl group with a cyano derivative.
-
Mechanism : The sulfur atom’s electrophilic nature facilitates displacement, forming new carbon-sulfur bonds.
Oxidation and Reduction Processes
3.1 Oxidation to Sulfoxides
Sulfinothioate groups are typically formed via oxidation of thiols. For instance, cysteine derivatives can be oxidized to sulfoxides using agents like hydrogen peroxide (H₂O₂) . While not directly demonstrated for this compound, related pyridine-thiol derivatives likely follow similar oxidation pathways.
3.2 Reduction/Hydrolysis
In pyridine derivative synthesis, Na/NH₄Cl in ethanol is used to reduce intermediates to final products . This suggests potential for selective reduction of sulfinothioate groups under basic conditions.
Comparative Analysis of Reaction Conditions
Structural Insights from Related Compounds
While direct data on S-pyridin-2-yl Pyridine-2-sulfinothioate is limited, analogs like S-thiophene-2-yl thiophene-2-sulfinothioate demonstrate that sulfinothioate groups are accessible through oxidation of thiols and subsequent functionalization . The pyridine ring’s electron-deficient nature likely enhances the sulfur’s electrophilicity, facilitating substitution reactions .
Scientific Research Applications
S-pyridin-2-yl Pyridine-2-sulfinothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of S-pyridin-2-yl Pyridine-2-sulfinothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular signaling pathways. For example, it has been shown to inhibit the activity of serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions lead to the disruption of key cellular processes, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-thiol: A precursor in the synthesis of S-pyridin-2-yl Pyridine-2-sulfinothioate.
Pyridine-2-sulfinyl chloride: Another precursor used in the synthesis.
Pyridine-2-sulfonic acid: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific sulfinothioate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
S-pyridin-2-yl Pyridine-2-sulfinothioate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H8N2OS2 and features a sulfinothioate functional group attached to a pyridine ring. Its unique structure contributes to its diverse biological properties.
Antifibrotic Activity
Recent studies have indicated that derivatives of pyridine compounds, including those related to this compound, exhibit significant antifibrotic activities. For instance, research on similar pyrimidine derivatives demonstrated their effectiveness against hepatic stellate cells (HSC-T6), which are crucial in the development of liver fibrosis. Notable findings include:
- Inhibition of Collagen Production : Compounds similar to this compound were shown to inhibit collagen synthesis significantly. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported as low as 45.69 μM .
- Mechanisms of Action : The antifibrotic effects were attributed to the inhibition of prolyl 4-hydroxylase activity, which is essential for collagen maturation. This inhibition leads to reduced collagen accumulation in cell cultures .
Anticancer Potential
The anticancer properties of compounds containing sulfinothioate groups have been explored in various studies:
- Cell Cycle Arrest and Apoptosis : Extracts from Allium species, which contain similar bioactive compounds, demonstrated mechanisms such as apoptosis and antioxidant responses that could be relevant to the action of this compound .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound and related compounds:
Activity | Mechanism | Reference |
---|---|---|
Antifibrotic | Inhibition of collagen synthesis | |
Anticancer | Induction of apoptosis, cell cycle arrest | |
Antioxidant | Free radical scavenging |
Study on Hepatic Stellate Cells
A significant study evaluated the effects of various pyrimidine derivatives on HSC-T6 cells. The results indicated that specific derivatives not only inhibited cell proliferation but also reduced collagen deposition significantly. This suggests that this compound could be developed into a therapeutic agent for liver fibrosis treatment .
Investigation of Allium Extracts
Research on Allium species highlighted the anticancer potential of compounds similar to this compound. The extracts showed promising results in inducing apoptosis in cancer cell lines, indicating a potential pathway for therapeutic development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for S-pyridin-2-yl Pyridine-2-sulfinothioate, and what factors influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via oxidation of pyridine-2-thiol derivatives using oxidizing agents like NaClO₂. Key factors include reaction time, temperature, and solvent polarity. For example, NaClO₂-mediated oxidation under acidic conditions (e.g., HCl) yields sulfonyl chlorides, which can be further functionalized. Reaction efficiency is influenced by steric hindrance at the pyridine nitrogen and the stability of intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR and Raman spectroscopy : Identify sulfur-oxygen and sulfur-sulfur vibrational modes (e.g., S=O stretching at 1050–1150 cm⁻¹, S–S at 500–600 cm⁻¹) .
- NMR : Use ¹H and ¹³C NMR to confirm pyridyl substituent positions and assess purity.
- HPLC with UV detection : Employ C18 columns and acetonitrile/water gradients to separate impurities. Reference standards (e.g., EP impurity C) can aid quantification .
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, humidity)?
- Methodological Answer : Stability studies should be conducted using accelerated degradation protocols (e.g., ICH guidelines). Monitor decomposition via HPLC and track mass loss via TGA. Pyridine-based sulfinothioates are prone to hydrolysis in humid environments; anhydrous storage at 4°C in amber vials is recommended. Degradation products may include sulfonic acids or disulfides .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data obtained using different refinement software (e.g., SHELX vs. Phenix)?
- Methodological Answer : Discrepancies often arise from weighting schemes or disorder modeling. Cross-validate results by:
- Comparing R-factors and electron density maps across software.
- Using SHELXL for high-resolution data due to its robust handling of anisotropic displacement parameters .
- Applying Hamilton’s R-factor ratio test to statistically validate model improvements .
Q. What strategies optimize the use of this compound in chiral sulfonamide synthesis?
- Methodological Answer :
- Chiral auxiliaries : Introduce enantioselectivity via (-)-menthol or binaphthyl-based catalysts during sulfonamide bond formation.
- Kinetic resolution : Use lipases or transition-metal catalysts to separate enantiomers.
- Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns .
Q. How can computational methods (e.g., DFT, molecular dynamics) model the electronic structure and reactivity of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic sites.
- Molecular dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess conformational stability.
- Validate models against experimental X-ray or spectroscopic data .
Q. What analytical approaches detect trace impurities (e.g., disulfides or sulfonic acids) in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Use electrospray ionization (ESI) in negative ion mode to detect sulfonic acid impurities (m/z 200–400 range).
- Ion chromatography : Quantify sulfate ions via conductivity detection.
- Reference standards : Cross-check against EP impurity C (disodium sulfate derivatives) for calibration .
Q. How should researchers design experiments to ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Pre-registration : Document protocols (e.g., reaction conditions, purification steps) in open-access repositories.
- Data transparency : Share raw crystallographic data (CIF files) and spectroscopic traces.
- Blind testing : Validate synthetic routes and analytical methods across independent labs.
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .
Properties
Molecular Formula |
C10H8N2OS2 |
---|---|
Molecular Weight |
236.3 g/mol |
IUPAC Name |
2-pyridin-2-ylsulfinylsulfanylpyridine |
InChI |
InChI=1S/C10H8N2OS2/c13-15(10-6-2-4-8-12-10)14-9-5-1-3-7-11-9/h1-8H |
InChI Key |
PGSKEBNWYGTEOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SS(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.